molecular formula C7H12O2 B7891046 2-(Ethoxymethylidene)butanal

2-(Ethoxymethylidene)butanal

Cat. No.: B7891046
M. Wt: 128.17 g/mol
InChI Key: GBMZQRPFWXTRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethylidene)butanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an ethoxymethylidene group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethoxymethylidene)butanal can be synthesized through the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction involves heating the mixture at specific temperatures and durations to achieve the desired product. The process includes several stages of heating and cooling, followed by distillation under reduced pressure to isolate the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethylidene)butanal undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. It can react with nucleophiles due to the presence of the electrophilic carbonyl group.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds can add to the carbonyl group, forming alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to the corresponding carboxylic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde to the corresponding alcohol.

Major Products Formed:

    Alcohols: Formed through nucleophilic addition or reduction reactions.

    Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

2-(Ethoxymethylidene)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)butanal involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl group. The compound can form various intermediates and products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the compound and the nature of the nucleophiles or electrophiles it interacts with .

Comparison with Similar Compounds

Uniqueness: 2-(Ethoxymethylidene)butanal is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other branched-chain aldehydes. This uniqueness makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

2-(ethoxymethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMZQRPFWXTRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=COCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.